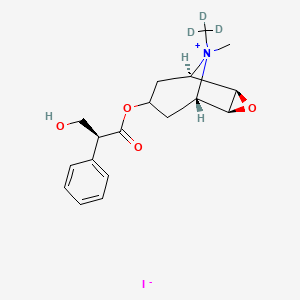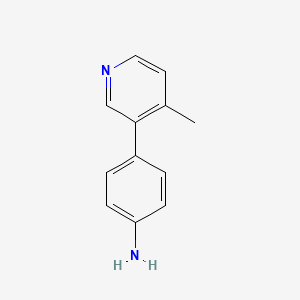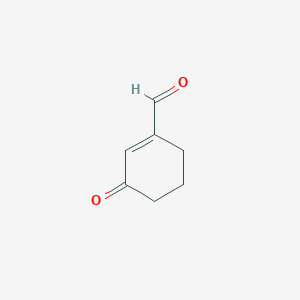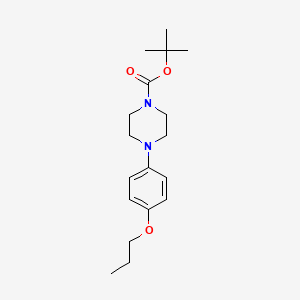
Methscopolamine-d3 Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methscopolamine-d3 Iodide is a deuterated form of methscopolamine iodide, a quaternary ammonium compound. It is primarily used in scientific research as a stable isotope-labeled compound. Methscopolamine itself is a derivative of scopolamine and acts as an antagonist at muscarinic acetylcholine receptors. The deuterated form, this compound, is used for various analytical and research purposes due to its enhanced stability and distinct isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methscopolamine-d3 Iodide typically involves the deuteration of methscopolamine followed by iodination. The process begins with the preparation of methscopolamine, which is synthesized from scopolamine through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents under controlled conditions. The final step is the iodination, where methscopolamine-d3 is reacted with iodine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under stringent conditions to maintain the isotopic purity and chemical stability of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methscopolamine-d3 Iodide undergoes various chemical reactions, including:
Substitution Reactions: Common in quaternary ammonium compounds, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of methscopolamine-d3 and iodide ions.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the iodide ion.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.
Hydrolysis Products: Methscopolamine-d3 and iodide ions.
Wissenschaftliche Forschungsanwendungen
Methscopolamine-d3 Iodide is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Pharmacokinetics: Employed in studies to trace the metabolic pathways and distribution of methscopolamine in biological systems.
Neuroscience: Utilized in research on muscarinic acetylcholine receptors and their role in various neurological conditions.
Drug Development: Aids in the development of new drugs by providing insights into the pharmacodynamics and pharmacokinetics of methscopolamine derivatives
Wirkmechanismus
Methscopolamine-d3 Iodide acts as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a reduction in gastric secretion, inhibition of gastrointestinal motility, and other anticholinergic effects. The deuterated form, this compound, retains these properties while providing enhanced stability and distinct isotopic labeling for research purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methscopolamine Bromide: Another quaternary ammonium compound with similar anticholinergic properties.
Scopolamine: The parent compound from which methscopolamine is derived.
Atropine: A related anticholinergic agent with similar pharmacological effects
Uniqueness
Methscopolamine-d3 Iodide is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies, where precise tracing and measurement are required .
Eigenschaften
Molekularformel |
C18H24INO4 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
[(1R,2R,4S,5S)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H24NO4.HI/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1/i1D3;/t12?,13-,14-,15+,16-,17+,19?; |
InChI-Schlüssel |
PDQPDKTZDLHGAF-URBIXWBOSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[I-] |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)











![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

